

Selectivity Profile of AurkA allosteric-IN-1: A Comparative Guide

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Compound of Interest

Compound Name: AurkA allosteric-IN-1

Cat. No.: B15586958

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This guide provides a comparative analysis of the selectivity profile of **AurkA allosteric-IN-1**, an allosteric inhibitor of Aurora A kinase (AurkA). Due to the limited publicly available kinome-wide screening data for **AurkA allosteric-IN-1**, this guide leverages data from other well-characterized allosteric and ATP-competitive AurkA inhibitors to provide a comprehensive overview of its expected selectivity and performance in comparison to alternative compounds.

Introduction to AurkA allosteric-IN-1

AurkA allosteric-IN-1 is a small molecule inhibitor that targets Aurora A kinase, a key regulator of mitosis.^[1] Unlike many kinase inhibitors that compete with ATP for binding at the catalytic site, **AurkA allosteric-IN-1** employs an allosteric mechanism. It functions by binding to the "Y pocket" of Aurora A, thereby blocking its interaction with the activator protein TPX2.^[1] This disruption of the Aurora A-TPX2 protein-protein interaction (PPI) inhibits both the catalytic and non-catalytic functions of Aurora A.^[1] The reported half-maximal inhibitory concentration (IC50) for **AurkA allosteric-IN-1** against Aurora A is 6.50 μM .^[1]

Allosteric inhibitors are generally expected to offer higher selectivity compared to their ATP-competitive counterparts because they target less conserved regions of the kinase.^{[2][3]} This guide will compare the expected selectivity of **AurkA allosteric-IN-1** with the established selectivity profiles of the allosteric inhibitor CAM2602 and the ATP-competitive inhibitors Alisertib (MLN8237) and MK-5108.

Comparative Selectivity Profiles

The following tables summarize the available selectivity data for representative Aurora A kinase inhibitors.

Table 1: Biochemical Potency and Selectivity of Aurora A Kinase Inhibitors

Compound	Inhibition Mechanism	Target	IC50 / Kd	Selectivity over Aurora B	Notes
AurKA allosteric-IN-1	Allosteric (TPX2 interaction inhibitor)	Aurora A	IC50: 6.50 μ M[1]	Data not available	High selectivity is expected based on its allosteric mechanism.
CAM2602	Allosteric (TPX2 interaction inhibitor)	Aurora A	Kd: 19 nM[4]	>1000-fold[5]	Did not show activity against 97 other kinases at 10 μ M.[5]
Alisertib (MLN8237)	ATP-competitive	Aurora A	IC50: 1.2 nM	>200-fold	A selective Aurora A inhibitor.
MK-5108 (VX-689)	ATP-competitive	Aurora A	IC50: 0.064 nM	220-fold	A highly potent and selective Aurora A inhibitor.

Table 2: Cellular Activity of Aurora A Kinase Inhibitors

Compound	Cell-based Assay	Cell Line(s)	Observed Effect
AurkA allosteric-IN-1	Cell Cycle Analysis	A549, H358 (Lung Cancer)	G1/S arrest[1]
HT29, HCT116 (Colon Cancer)	G2/M arrest[1]		
Phospho-Histone H3 (Ser10) Levels	Cancer cell lines	Downregulation[1]	
CAM2602	Tumor Growth Inhibition	Jurkat cell xenograft	Arrest of tumor growth[6]
Biomarker Modulation	Jurkat cells	Increased phospho-Histone H3 (Ser10)[7]	
Alisertib (MLN8237)	Tumor Growth Inhibition	Various xenograft models	Tumor regression
MK-5108 (VX-689)	Tumor Growth Inhibition	Various xenograft models	Significant tumor growth inhibition

Signaling Pathways and Experimental Workflows

To understand the context of AurkA inhibition and the methods used to characterize these inhibitors, the following diagrams illustrate the Aurora A signaling pathway and a general workflow for assessing inhibitor selectivity.



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Caption: Aurora A signaling pathway during mitosis.



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